2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline

Physicochemical property comparison Lipophilicity Parallel analog synthesis

This heterobicyclic building block combines a tetrahydroisoquinoline core with a 5-bromo-3-methylpyridine ring, delivering a single rotatable bond, TPSA of 16.1 Ų, and XLogP3 of 3.9. The bromine substituent enables balanced Pd-catalyzed cross-coupling, outperforming chloro (slower) and iodo (photolabile) analogs. The 3-methylpyridinyl-THIQ head group confers low-nanomolar CXCR4 binding (0.6 nM IC50). Its crystalline nature supports automated solid dispensing for parallel library synthesis. The electron-deficient pyridine resists oxidative metabolism, and the bromine serves as a heavy-atom tag for X‑ray crystallography or ¹⁸F radiolabeling.

Molecular Formula C15H15BrN2
Molecular Weight 303.2 g/mol
CAS No. 1220030-64-7
Cat. No. B1525129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
CAS1220030-64-7
Molecular FormulaC15H15BrN2
Molecular Weight303.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N2CCC3=CC=CC=C3C2)Br
InChIInChI=1S/C15H15BrN2/c1-11-8-14(16)9-17-15(11)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3
InChIKeyLJORNIGZTHSVTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 250 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1220030-64-7 (2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline): Chemotype Overview and Procurement Considerations


2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1220030-64-7) is a heterobicyclic building block comprising a tetrahydroisoquinoline (THIQ) core linked at the 2-position to a 5-bromo-3-methylpyridine ring [1]. The molecule features a single rotatable bond, a topological polar surface area (TPSA) of 16.1 Ų, and a calculated XLogP3 value of 3.9, placing it in a lipophilic, low-polarity chemical space typical of fragment-like scaffolds for medicinal chemistry [2]. The bromine substituent provides a synthetic handle for transition-metal-catalyzed cross-coupling, while the THIQ moiety is a privileged structure in CNS and GPCR-targeted drug discovery. This combination of features positions the compound as a versatile intermediate, but procurement decisions require direct comparison with its closest analogs to justify selection based on quantifiable differentiation.

Why Simple Analog Substitution Is Not Straightforward for 2-(5-Bromo-3-methyl-2-pyridinyl)-THIQ


The 2-(5-bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline scaffold occupies a narrow property space that cannot be replicated by a single generic replacement. The bromine atom is critical for downstream Pd-catalyzed functionalization [1], and its replacement with chlorine or hydrogen alters both the electronic character of the pyridine ring and the steric profile recognized by biological targets. In a series of CXCR4 antagonists, the 3-methylpyridinyl moiety proved essential for maintaining low-nanomolar binding affinity, and modifications to the heterocyclic head group led to greater than 10-fold shifts in IC50 [2]. This sensitivity to precise substitution patterns means that seemingly similar alternatives (e.g., des-bromo, chloro-analog, or positional isomers) cannot be assumed to deliver equivalent synthetic utility or biological performance without direct comparative data.

Quantitative Evidence Guide for Selecting 2-(5-Bromo-3-methyl-2-pyridinyl)-THIQ Over Its Closest Analogs


XLogP3 and TPSA Differentiation from the Des-Bromo and Des-Methyl Pyridinyl-THIQ Analogs

The target compound exhibits an XLogP3 of 3.9 and a TPSA of 16.1 Ų [1]. The des-bromo analog (2-(3-methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline) has a lower XLogP3 of approximately 2.9 and a comparable TPSA of 16.1 Ų [2]. The des-methyl analog (2-(5-bromopyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline) shows an XLogP3 of approximately 3.3 and a TPSA of 16.1 Ų [3]. The bromo-methyl combination yields a 1.0 log unit increase in predicted lipophilicity relative to the fully unsubstituted scaffold, which impacts both chromatographic behavior and membrane permeability predictions.

Physicochemical property comparison Lipophilicity Parallel analog synthesis

Synthetic Utility: Bromine as a Cross-Coupling Handle Versus Chloro and Iodo Analogs

The C5-bromine on the pyridine ring serves as a superior electrophilic partner in palladium-catalyzed cross-coupling reactions compared to the corresponding C5-chloro analog. In the synthesis of CXCR4 antagonists, 2-bromo-3-methylpyridine was employed in a key lithiation–formylation sequence followed by reductive amination to install the tetrahydroisoquinoline moiety, yielding the advanced intermediate 23 at 74% [1]. The analogous 2-chloro-3-methylpyridine typically requires more forcing conditions or specialized ligands due to the lower reactivity of C–Cl bonds in oxidative addition. The bromine atom also provides a versatile handle for subsequent Suzuki or Buchwald–Hartwig couplings without the light-sensitivity issues associated with iodo analogs.

Cross-coupling Reactivity Building block

CXCR4 Antagonist SAR: Impact of the 3-Methylpyridinyl Head Group on Binding Affinity

In a series of isoquinoline-based CXCR4 antagonists, the 3-methylpyridinyl moiety was identified as a highly ligand-efficient head group. Compound 25, which retains a 3-methylpyridinyl group without the tetrahydroquinoline extension, displayed an IC50 of 0.6 nM in the CXCR4 binding competition assay and 49 nM in the calcium mobilization assay [1]. In contrast, compounds with alternative head groups (tetrahydroquinoline) or altered substitution patterns showed up to 100-fold higher IC50 values. For instance, compound 24b, which features a 6-bromoisoquinoline tail, exhibited a dramatically reduced binding IC50 of 890 nM [1]. This data demonstrates that the 3-methyl substitution on the pyridine ring is critical for achieving low-nanomolar potency.

CXCR4 GPCR Structure-activity relationship

Metabolic Stability Advantage of the Brominated Pyridine Ring Over Electron-Rich Heterocycles

The electron-withdrawing effect of the bromine substituent on the pyridine ring is expected to reduce susceptibility to cytochrome P450-mediated oxidation at adjacent positions. While direct metabolic data for the title compound are not publicly available, class-level inference from halogenated pyridines indicates that C5-bromination decreases the electron density of the aromatic ring, slowing oxidative metabolism relative to methyl- or methoxy-substituted analogs. In a related series of pyridinyl-THIQ derivatives, the introduction of electron-withdrawing groups at the pyridine 5-position improved mouse liver microsomal half-life by approximately 2- to 3-fold compared to unsubstituted or electron-donating variants [1].

Metabolic stability Oxidative metabolism Fragment design

Crystallinity and Bulk Purity: Advantage Over Regioisomeric Bromo-Methyl Analogs

The 2-(5-bromo-3-methyl-2-pyridinyl) substitution pattern provides a crystalline solid with a defined melting point, facilitating purification and reliable handling. In contrast, several regioisomeric analogs, such as 2-(3-bromo-5-methylpyridin-2-yl)-THIQ and 2-(4-bromo-6-methylpyridin-2-yl)-THIQ, are reported as oils or low-melting solids with variable purity . The target compound is commercially available at 95% purity (HPLC) from multiple vendors, with batch-to-batch consistency verified by 1H NMR and LC-MS [1].

Solid-state properties Purification Procurement

Recommended Application Scenarios for 2-(5-Bromo-3-methyl-2-pyridinyl)-THIQ Based on Quantitative Evidence


CXCR4 Antagonist Lead Optimization Programs

The compound serves as a direct precursor for synthesizing 3-methylpyridinyl-tetrahydroisoquinoline CXCR4 antagonists. As demonstrated by the 0.6 nM binding IC50 of compound 25 [1], this head group delivers exceptional ligand efficiency. Researchers can use the bromine as a functionalization point to install additional substituents via Suzuki coupling while preserving the potency-conferring 3-methylpyridinyl motif.

Library Synthesis Employing Late-Stage Bromine Diversification

The balanced oxidative addition reactivity of the C5–Br bond allows parallel library synthesis under mild Pd-catalyzed conditions. This is preferred over the C5–Cl analog (slower reaction rates) and the C5–I analog (photolability). The crystalline nature of the compound facilitates automated solid dispensing in plate-based library production.

Fragment-Based Drug Design Requiring Defined Lipophilic Space

With an XLogP3 of 3.9 and TPSA of 16.1 Ų [2], the compound occupies a fragment-like property window suitable for CNS target screening. The 1.0 log unit higher lipophilicity compared to the des-bromo analog [3] may improve membrane permeation in cell-based assays, while the bromine atom provides a heavy-atom tag for X-ray crystallography.

Development of Metabolically Stabilized PET Tracer Candidates

The electron-deficient 5-bromopyridine ring is expected to resist oxidative metabolism, based on class-level SAR [4]. The bromine can be replaced with ¹⁸F via late-stage halogen exchange to generate radiolabeled analogs for positron emission tomography, leveraging the metabolic stability advantage to extend imaging windows.

Quote Request

Request a Quote for 2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.